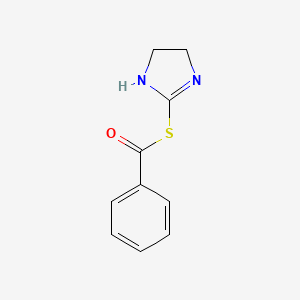
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate: is a chemical compound that features a unique structure combining an imidazole ring with a benzenecarbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate typically involves the cyclization of amido-nitriles in the presence of specific catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the imidazole or benzenecarbothioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and biochemical pathways . The benzenecarbothioate group can undergo various chemical transformations, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of a benzenecarbothioate group.
1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene: This compound features two imidazole rings attached to a benzene core.
Uniqueness: s-(4,5-Dihydro-1h-imidazol-2-yl) benzenecarbothioate is unique due to the presence of both the imidazole ring and the benzenecarbothioate group, which confer distinct chemical and biological properties
Properties
CAS No. |
53624-70-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
S-(4,5-dihydro-1H-imidazol-2-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H10N2OS/c13-9(8-4-2-1-3-5-8)14-10-11-6-7-12-10/h1-5H,6-7H2,(H,11,12) |
InChI Key |
CYAXHZOXNUFVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















